molecular formula C8H8N2O2 B166641 Phthalamide CAS No. 88-96-0

Phthalamide

Cat. No.: B166641
CAS No.: 88-96-0
M. Wt: 164.16 g/mol
InChI Key: NAYYNDKKHOIIOD-UHFFFAOYSA-N
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Description

Phthalimide is an organic compound with the formula (C_6H_4(CO)_2NH). It is the imide derivative of phthalic anhydride and appears as a white solid that is slightly soluble in water. Phthalimide is primarily used as a precursor to other organic compounds, serving as a masked source of ammonia .

Mechanism of Action

Target of Action

Phthalamide is a cyclic imide that has been studied for its various biological activities . The primary target of this compound is cereblon (CRBN) , a protein encoded by a candidate gene for mild mental retardation . CRBN is a primary target for this compound teratogenicity .

Mode of Action

This compound initiates its effects by binding to CRBN and inhibiting its ubiquitin ligase activity . This interaction with CRBN is crucial for the compound’s various biological activities .

Biochemical Pathways

This compound and its derivatives have been found to act in various pharmacological actions . They have been proposed as promising chemotherapeutic agents to block cell growth signaling pathways, such as the P13K/Akt/mTOR pathway, which is linked to cell growth, differentiation, and tumor development .

Pharmacokinetics

This compound and its derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .

Result of Action

This compound’s action results in various molecular and cellular effects. For instance, certain phthalimido-thiazolidine-2-4-dione derivatives exhibited antiproliferative activity against certain cancer cells, reduced the ability to form new clones, caused irreversibility in the cell cycle, and induced arrest in the S phase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, environmental endocrine-disrupting chemicals (EDCs) can affect the health outcomes of exposure to this compound .

Safety and Hazards

Phthalimide has low acute toxicity . When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is probably combustible .

Future Directions

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community . The compounds created in recent work present new and promising results, highlighting two new synthesis routes, which can be used as a reference for the synthesis of variations and new derivatives in future projects .

Biochemical Analysis

Biochemical Properties

Phthalamide has been found to interact with a variety of biomolecules. For instance, it has been synthesized with bithiophene backbones bearing alkyl chains of different symmetry, length, and branching character . These interactions can influence the properties of the resulting molecules, including their solubility and self-assembly tendencies .

Cellular Effects

This compound derivatives have been tested for their antineoplastic activities against cancer cells . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound and its derivatives at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized this compound derivatives, FT-12, was found to induce necrosis and apoptosis .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound and its derivatives can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound and its derivatives can vary with different dosages in animal models . For instance, the compound FT-12 exhibited antiproliferative activity against certain cancer cells .

Metabolic Pathways

This compound and its derivatives are involved in various metabolic pathways . These compounds can interact with enzymes or cofactors, and they can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound and its derivatives within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its derivatives can affect their activity or function . This could include any targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .

Chemical Reactions Analysis

Phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Hydrogen gas with nickel or rhodium catalysts.

    Bases: Potassium hydroxide, sodium hydroxide.

Major Products:

Comparison with Similar Compounds

Phthalimide is often compared with similar compounds like naphthalimide:

Phthalimide stands out due to its versatility in synthetic chemistry and its wide range of biological activities, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

benzene-1,2-dicarboxamide
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InChI

InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
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InChI Key

NAYYNDKKHOIIOD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(=O)N
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Molecular Formula

C8H8N2O2
Record name PHTHALAMIDE
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Related CAS

36630-93-0
Record name Phthalamide homopolymer
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DSSTOX Substance ID

DTXSID7021158
Record name Phthalamide
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Molecular Weight

164.16 g/mol
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Physical Description

Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l
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Vapor Pressure

0.00000003 [mmHg]
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Color/Form

MINUTE CRYSTALS, Colorless crystals

CAS No.

88-96-0
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Record name 1,2-Benzenedicarboxamide
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Melting Point

442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/
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Synthesis routes and methods I

Procedure details

Compound 3 (2.5 g) was treated with N-(3-bromopropyl)phthalimide (2.19 g) and diisopropylethylamine (2 ml) in DMF (10 ml). The reaction mixture was heated at 100° C. for 3 hours and then diluted with chloroform (300 ml) and extracted with water (4×300 ml). The chloroform was removed on a rotary evaporator and the residue subjected to flash chromatography using chloroform and methanol/chloroform as eluants to obtain the desired phthlamide adduct (Compound 4). Hydrazine hydrate (0.75 ml) was added to a solution of the phthalimide compound 4 (1.7 g) in 100% reagent alcohol (100 ml). The reaction mix was refluxed overnight and cooled to room temperature for about 1 hr. The reaction mix was then cooled at 4° C. overnight and the precipitate obtained by filtration. The solid was washed with ethanol chilled to −20° C. (2×20 ml) and dried in vacuo. The residue was dissolved in chloroform (300 ml), filtered and extracted twice with water (200 ml). The chloroform was removed on a rotary evaporator to give 1,4-Bis[(3-(3-aminopropyl)-oleoylamino)-2-hydroxypropyl]piperazine (Compound 5) in a quantitative yield. This material was acidified with HCL in dioxane and purified on reverse phase (C-18) flash chromatography using aqueous methanol as eluant and characterized by TLC and mass spectrometry.
Name
Compound 3
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-methyl-4H-3,1-benzoxazin-2,4-dione (Preparation VIIA) (19.7 g, 111 mmol) in methanesulfonic acid (150 mL) was added N-(hydroxymethyl)phthalimide (20.3 g, 111 mmol). The reaction mixture was heated to 50° C. and stirred for 3 hours. After cooling to room temperature, the reaction mixture was diluted with 2000 mL of Et2O. After stirring for an additional 1 hour, the precipitate was filtered, washed with Et2O and dried affording 30.7 g of crude phthalamide. 1H NMR showed a 3:2 mixture of the 6- and 8-substituted regioisomers respectively. The crude material was used directly in the next reaction where the two regeoisomers were separated.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3-[(S)-1-methyl-2-methylthioethylimino]-3-H-isobenzofuran-1-one (0.2 g) and 6-(3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-ylamine (0.22 g) were dissolved in acetonitrile (10 ml), to which p-toluenesulfonic acid hydrate (0.01 g) was added, and stirred at 60° C. for 20 hours. After the reaction, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography to obtain N1-[6-3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-yl]-3-chloro-N2-(S)-1-methyl-2-methylhioethyl)phthalamide (0.21 g).
Name
4-Chloro-3-[(S)-1-methyl-2-methylthioethylimino]-3-H-isobenzofuran-1-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
6-(3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-ylamine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of phthalamide?

A1: this compound (C8H8N2O2) has a molecular weight of 164.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about functional groups, proton and carbon environments, and molecular weight, respectively. [, , , , , ]

Q3: Can you explain the specific insights gained from IR and NMR analysis of this compound derivatives?

A3: IR spectroscopy helps identify characteristic functional groups like amides (C=O and N-H stretching vibrations). [, ] NMR spectroscopy (both 1H and 13C) provides detailed information on the arrangement of hydrogen and carbon atoms within the molecule. [, , ] This combined data is crucial for structural elucidation and confirmation of newly synthesized this compound derivatives.

Q4: What makes poly(p-phenylene terethis compound) (PPTA) an interesting material?

A4: PPTA, known commercially as Kevlar, is a high-strength aromatic polyamide valued for its exceptional mechanical properties. Its rigid structure, attributed to the para arrangement of the phenyl rings and strong interchain hydrogen bonding, makes it suitable for applications requiring high tensile strength and thermal stability. [, ]

Q5: How does the incorporation of this compound-based copolyimide molecular brushes affect poly(m-phenylene isothis compound) (PPA) membranes?

A5: Adding copolyimide molecular brushes, comprised of a polyimide backbone with poly(methacrylic acid) side chains, to PPA membranes enhances their free volume elements. This modification improves transport properties, making them more efficient for pervaporation separation processes. []

Q6: Have palladium complexes of this compound derivatives shown promise in catalytic applications?

A6: Yes, bis(pyrrolidin-2-ylidene)this compound palladium(II) complexes and dimeric palladium(II) complexes containing a dihydropyrrolyl-iminoisoindolinone ligand, both derived from this compound precursors, exhibit high catalytic activity in Suzuki-Miyaura cross-coupling reactions. These complexes enable the formation of biphenyl compounds, important building blocks in organic synthesis. []

Q7: How do this compound derivatives exert their insecticidal activity?

A7: this compound insecticides, like flubendiamide, target the ryanodine receptors in insects. These receptors are calcium channels found in muscle cells. Binding of this compound insecticides disrupts calcium signaling, leading to muscle paralysis and insect death. [, , , ]

Q8: How does the structure of this compound derivatives influence their insecticidal activity?

A8: Structure-activity relationship (SAR) studies reveal that modifications to the this compound core structure can significantly impact insecticidal activity. For instance, the presence of specific substituents like a p-fluorophenyl or (methyl)thienyl group at a particular position, coupled with an isopropyl or cyclohexyl group at another, can enhance the insecticidal activity against pests like peach aphids (Myzus persicae). []

Q9: What computational methods are used to study the activity of this compound insecticides?

A9: Quantitative structure-activity relationship (QSAR) studies, employing techniques like multiple linear regression (MLR), principal component regression (PCR), and artificial neural networks (ANN), are crucial for understanding and predicting the insecticidal activity of this compound derivatives. These methods correlate molecular descriptors, calculated using computational chemistry approaches like semi-empirical PM6, with experimental activity data. []

Q10: Are there concerns regarding the development of resistance to this compound insecticides?

A10: While this compound insecticides are relatively new, the potential for resistance development in insect populations exists, as seen with other insecticide classes. Continuous monitoring and the development of novel derivatives with diverse modes of action are crucial for sustainable pest management. [, ]

Q11: What is known about the toxicity of this compound in mammals?

A11: Studies by the National Toxicology Program (NTP) have investigated the potential carcinogenicity of this compound. While high doses caused toxic lesions in the liver and urinary systems of rats and mice, no significant increase in tumor incidences was observed, suggesting low carcinogenic risk under the tested conditions. [, ]

Q12: What are some promising areas for future research on this compound and its derivatives?

A12: Potential areas include:

  • Developing more potent and selective this compound-based insecticides with improved safety profiles. [, , , ]
  • Exploring new applications of this compound-derived metal complexes in catalysis. []
  • Further investigating the use of this compound-based polymers in membrane technology for enhanced separation capabilities. []
  • Conducting comprehensive toxicological studies to assess potential long-term effects and environmental impact. [, ]

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